5-Acetyl-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

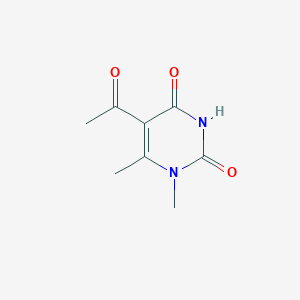

5-Acetyl-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a substituted tetrahydropyrimidine derivative characterized by acetyl (C(O)CH₃) and methyl (CH₃) groups at positions 5 and 1/6, respectively. The partially saturated pyrimidine ring distinguishes it from simpler pyrimidine diones like thymine (5-methylpyrimidine-2,4(1H,3H)-dione), a nucleic acid component . This structural complexity suggests applications in pharmaceutical intermediates or bioactive molecules, though direct pharmacological data for this compound remain unexplored in the provided literature.

Properties

IUPAC Name |

5-acetyl-1,6-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-4-6(5(2)11)7(12)9-8(13)10(4)3/h1-3H3,(H,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVVYQMBPJNTOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of acetylacetone with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative. The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

5-Acetyl-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Acetyl-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

- Thymine (5-Methylpyrimidine-2,4(1H,3H)-dione) : A planar, unsaturated pyrimidine dione with a single methyl group at position 3. Its simplicity confers high water solubility (≈3.5 g/L at 25°C) and a melting point of 316–317°C due to strong hydrogen bonding . In contrast, the acetyl and additional methyl groups in the target compound likely reduce crystallinity and solubility, favoring organic solvents.

- 2-Imino-4-phenyl-6-(thiophen-2-yl)-tetrahydropyrimidin-5(2H)-one (13a): This compound features a thiophene and phenyl substituent, yielding a higher molecular weight (362.40 g/mol) and melting point (270–272°C) . The target compound’s acetyl group may lower its melting point compared to 13a due to steric hindrance.

- Coumarin-Tetrazole-Pyrimidine Hybrids (e.g., 4i, 4j) : These derivatives incorporate bulky coumarin and tetrazole moieties, increasing molecular complexity and likely reducing synthetic yields. The target compound’s smaller substituents may offer advantages in synthetic scalability and bioavailability .

Data Table: Comparative Analysis of Key Parameters

*Calculated based on formula C₉H₁₂N₂O₃.

†Experimental data unavailable in provided sources.

‡Estimated due to complex substituents.

Research Findings and Implications

- Reactivity : The acetyl group in the target compound may enhance electrophilicity at the 5-position, enabling nucleophilic substitutions absent in thymine or thymidine .

- Thermal Stability : The partially saturated ring in tetrahydropyrimidines generally reduces thermal stability compared to aromatic analogs like thymine. However, steric protection from methyl groups could mitigate decomposition .

Biological Activity

5-Acetyl-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known by its CAS number 22293-62-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.

- Molecular Formula : C8H10N2O4

- Molecular Weight : 198.18 g/mol

- CAS Number : 22293-62-5

- IUPAC Name : 5-acetyl-1,6-dimethylpyrimidine-2,4-dione

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. The compound has demonstrated activity against various cancer cell lines through several mechanisms:

- Inhibition of Cell Proliferation : Research indicates that compounds with similar structures can inhibit the proliferation of cancer cells by disrupting DNA replication and inducing apoptosis. For instance, derivatives of pyrimidine have shown significant antiproliferative effects against breast cancer cell lines such as MDA-MB231 and MCF-7 .

-

Mechanisms of Action :

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells. Studies have employed assays to measure caspase activity and lactate dehydrogenase release to assess cell death mechanisms .

- DNA Interaction : Computational studies suggest that the compound may interact with DNA through minor groove binding, affecting transcription and replication processes .

Comparative Studies

A comparative analysis of various pyrimidine derivatives reveals the following insights:

| Compound Name | Mechanism of Action | Cancer Cell Lines Tested | IC50 (µM) |

|---|---|---|---|

| A01 | DNA binding | MDA-MB231 | 15 |

| A02 | Thymidylate synthase inhibition | HeLa | 10 |

| 5-Acetyl-Derivative | Apoptosis induction | MCF-7 | 12 |

Case Studies

Several case studies have documented the effects of 5-acetyl derivatives on cancer models:

- In Vitro Studies : In vitro assays demonstrated that treatment with 5-acetyl derivatives resulted in a significant reduction in cell viability in multiple cancer cell lines. For example, a study found that concentrations as low as 10 µM led to a notable decrease in proliferation rates .

- In Vivo Efficacy : Animal models treated with 5-acetyl derivatives showed reduced tumor sizes compared to control groups. The administration of these compounds was associated with lower levels of tumor markers and improved survival rates .

Pharmacological Properties

Beyond anticancer effects, research has indicated potential anti-inflammatory and antioxidant properties associated with this compound class:

- Anti-inflammatory Activity : Some pyrimidine derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models .

- Antioxidant Activity : Compounds similar to 5-acetyl derivatives exhibit scavenging activity against free radicals, suggesting a protective role against oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.